1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one is a compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction is carried out at room temperature (20°C) in ethyl ether, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The trifluoromethyl and diazenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the synthesis of biologically active molecules.
Industry: Used in the preparation of coatings and films through chemical vapor deposition processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one involves its ability to form complexes with metals. The trifluoromethyl and diazenyl groups play a crucial role in coordinating with metal ions, leading to the formation of stable complexes. These complexes can exhibit unique catalytic and structural properties, making them valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar in structure but lacks the diazenyl group.
2,2,6,6-Tetramethyl-3-hydroxy-hept-3-en-5-one: Another β-diketone with different substituents.
2,2,6,6-Tetramethyl-3-methylamino-hept-3-en-5-one: A ketoimine with similar structural features.
Uniqueness
1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one is unique due to the presence of both trifluoromethyl and diazenyl groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H11F3N2O2 |
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Molecular Weight |
320.27 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)15(23)13(14(22)11-7-3-1-4-8-11)21-20-12-9-5-2-6-10-12/h1-10,22H |
InChI Key |
ONBPJLJTYLXMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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